Ethyl ferulate

Vue d'ensemble

Description

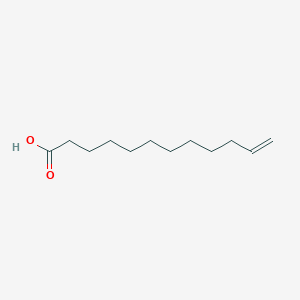

Ethyl ferulate (also known as Ferulic acid ethyl ester) is the alkyl ester derivative of ferulic acid, which is a naturally occurring plant product . It has anti-oxidative, anti-inflammatory, neuroprotective, and antiproliferative activities . It is also used in skincare products due to its ability to protect the skin from aging stressors .

Synthesis Analysis

Ethyl ferulate can be synthesized through the esterification of ferulic acid and ethanol . The reaction is catalyzed by lipase from Bacillus subtilis . The reaction conditions such as temperature (37 °C), reaction period (24 h), and amount of immobilized enzyme (100 mg) were chosen based on previous studies .

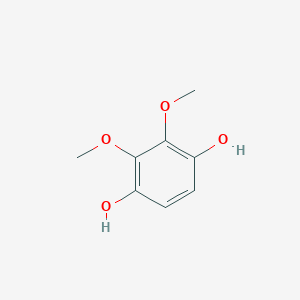

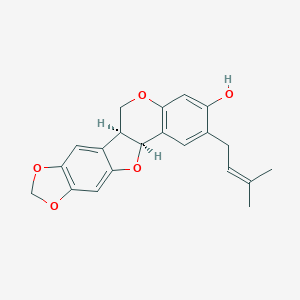

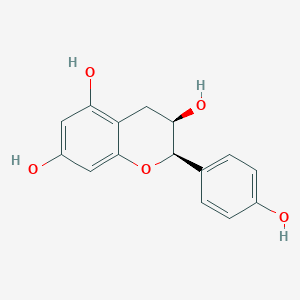

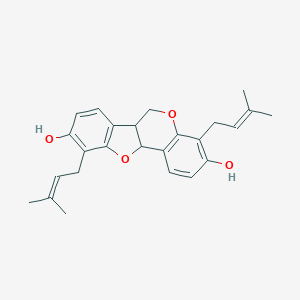

Molecular Structure Analysis

The molecular formula of Ethyl ferulate is C12H14O4 . Its average mass is 222.237 Da and its monoisotopic mass is 222.089203 Da .

Chemical Reactions Analysis

Ethyl ferulate has been found to be involved in reactions such as the transesterification with coconut oil and shea butter . In these reactions, ethyl ferulate and the vegetable oil/fat were combined in a 1.0:1.3 mol ratio in the presence of Candida antartica lipase B immobilized on an acrylic resin .

Physical And Chemical Properties Analysis

Ethyl ferulate has a density of 1.2±0.1 g/cm3, a boiling point of 382.3±0.0 °C at 760 mmHg, and a flash point of 132.5±17.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Ethyl ferulate has been identified as a compound with significant anti-inflammatory properties . It is particularly effective when incorporated into emulsion-based creams, providing relief and treatment for inflammatory skin conditions. The compound’s ability to scavenge reactive oxygen species produced by activated leukocytes makes it a potential inhibitor of oxidative damage, which is a key factor in inflammation .

Sun Protection and Cosmetic Use

FAEE shows a high sun protection capacity when used in cosmetic formulations. Its role as a free radical scavenger and inhibitor of oxidants is beneficial in protecting the skin from UV-induced damage. The rheological properties of FAEE also suggest that it could be useful for formulations intended for restricted areas of the skin, due to its lower spreadability compared to its precursor, ferulic acid .

Neuroprotective Actions

Ethyl ferulate exhibits neuroprotective activities , which are of great interest in the development of treatments for neurodegenerative diseases. Its antioxidant properties contribute to its ability to protect nerve cells from damage and death, which is crucial in the fight against conditions like Alzheimer’s and Parkinson’s disease .

Antioxidant Properties

The compound’s antioxidant capabilities are well-documented, with studies showing that FAEE can effectively combat oxidative stress. This makes it a valuable ingredient in nutraceuticals aimed at promoting overall health and preventing diseases associated with oxidative damage .

Antimutagenic and Antiapoptotic Effects

Research has revealed that Ethyl ferulate has antimutagenic and antiapoptotic effects, which means it can help prevent mutations in DNA and inhibit the process of programmed cell death. These properties are particularly relevant in cancer research, where preventing the spread of mutated cells and controlling cell death are critical aspects of treatment .

Antiproliferative Activities

FAEE has been shown to possess antiproliferative activities, which could be harnessed in the development of anti-cancer therapies. By inhibiting the proliferation of cancer cells, Ethyl ferulate could play a role in slowing down or stopping the progression of certain types of cancer .

Cosmetic Product Development

In the realm of cosmetics, Ethyl ferulate’s properties can be utilized to develop products that not only protect the skin from environmental stressors but also improve its appearance. Its effects on skin rheology suggest potential applications in creating creams and lotions with specific textural properties .

Mécanisme D'action

- While the exact primary targets of EF are not fully elucidated, it exhibits antifungal activity against various pathogens, including Alternaria alternata, Aspergillus niger, Botrytis cinerea, Penicillium expansum, Penicillium digitatum, and Geotrichum candidum .

- EF may interact with the fungal cell membrane, leading to membrane disruption and leakage of intracellular contents. This disturbance affects the normal morphology and ultrastructure of the fungal cells .

- Additionally, EF induces oxidative stress in the pathogens, resulting in membrane lipid peroxidation and accumulation of malondialdehyde (MDA) .

- By inhibiting critical gene expression, EF affects metabolic regulation, antioxidant metabolism, and cell wall-degrading enzymes .

Target of Action

Mode of Action

Safety and Hazards

Orientations Futures

Ethyl ferulate has been widely studied due to its beneficial health properties and shows a high sun protection capacity when incorporated in creams . It is more effective than ferulic acid as a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . The rheological alterations caused by the addition of Ethyl ferulate are indicative of lower spreadability, which could be useful for formulations used in restricted areas of the skin .

Propriétés

IUPAC Name |

ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVZXXHKSYELS-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl ferulate | |

CAS RN |

4046-02-0 | |

| Record name | Ethyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ferulate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl ferulate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.